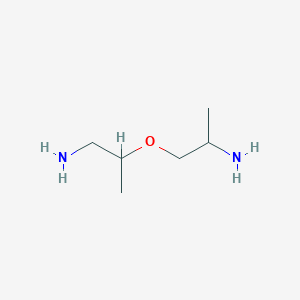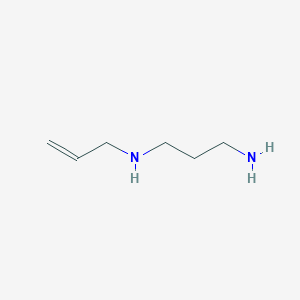![molecular formula C10H19NO2 B14686785 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol CAS No. 36827-79-9](/img/structure/B14686785.png)
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a diethylamino group attached to a butynyl chain, which is further connected to an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol typically involves the reaction of 4-(diethylamino)but-2-yn-1-ol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to meet the demand for the compound in various applications. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its activity, influencing its binding to receptors or enzymes. The compound may modulate biological pathways by affecting the function of proteins or other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)but-2-yn-1-ol
- 2-(Dimethylamino)ethan-1-ol
- 2-{[4-(Dimethylamino)but-2-yn-1-yl]oxy}ethan-1-ol
Uniqueness
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
36827-79-9 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-[4-(diethylamino)but-2-ynoxy]ethanol |
InChI |
InChI=1S/C10H19NO2/c1-3-11(4-2)7-5-6-9-13-10-8-12/h12H,3-4,7-10H2,1-2H3 |
InChI Key |
YLVRUZUELJQVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


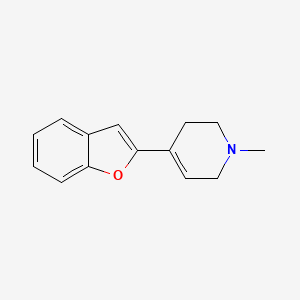
![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)
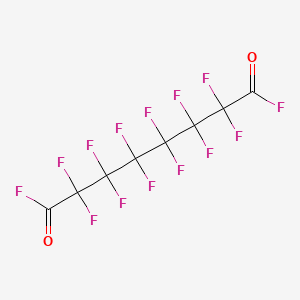





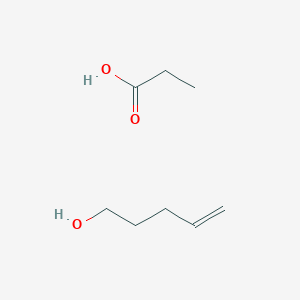
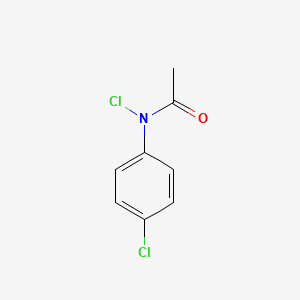
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
